4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

描述

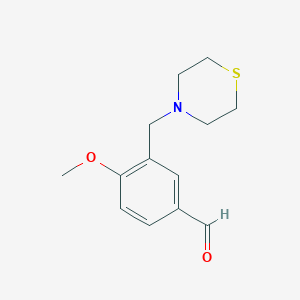

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a thiomorpholin-4-ylmethyl substituent at the meta position (C3). Thiomorpholine, a six-membered heterocycle containing one sulfur and three nitrogen atoms, confers unique electronic and steric properties to the compound. The aldehyde functional group at C1 enables its use as a precursor in Schiff base formation, coordination chemistry, and bioactive molecule synthesis .

属性

IUPAC Name |

4-methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYURGPQYEDOSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235339 | |

| Record name | 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-41-0 | |

| Record name | 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438531-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.

Major Products Formed

Oxidation: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzoic acid.

Reduction: 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde exhibit significant anticancer properties. Studies have shown that benzaldehyde derivatives can inhibit cancer cell proliferation by affecting key signaling pathways:

- Mechanism of Action : The compound may inhibit the NF-κB pathway, which plays a crucial role in cancer progression and inflammation. This inhibition can lead to reduced cell survival and proliferation in various cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against breast cancer (MCF-7 cells) and lung cancer (A549 cells), indicating its potential as a therapeutic agent in oncology.

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Breast Cancer | MCF-7 | Increased apoptosis rates |

| Lung Cancer | A549 | Decreased cell viability and inhibited migration |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties. Benzaldehyde derivatives have been noted for their ability to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biochemical Pathway Interaction

This compound has been shown to interact with various biochemical pathways, contributing to its diverse pharmacological activities:

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, the compound may reduce tumor growth and metastasis.

- Metabolic Effects : Preliminary studies indicate that derivatives can lower cholesterol and triglyceride levels in animal models, suggesting potential applications in metabolic disorders.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials:

- Polymer Chemistry : Its reactivity can be exploited in creating polymers with specific properties for applications in coatings, adhesives, and other materials.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, researchers treated the cells with varying concentrations of this compound. Results showed a dose-dependent increase in apoptosis rates, supporting its potential as an anticancer agent.

Case Study 2: Metabolic Impact

In vivo studies conducted on Syrian hamsters indicated that administration of the compound resulted in significant reductions in cholesterol levels compared to control groups. This suggests a promising avenue for further investigation into its role in managing metabolic diseases.

作用机制

The mechanism of action of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The thiomorpholin-4-ylmethyl group distinguishes this compound from other benzaldehyde derivatives. Key comparisons include:

Thiomorpholine vs. Morpholine Derivatives

- 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde : Replacing sulfur with oxygen in the heterocycle reduces electron density and hydrogen-bonding capacity. Morpholine derivatives are commonly used in drug design for improved solubility and bioavailability .

- Biological Implications : Sulfur in thiomorpholine may enhance antioxidant or metal-binding activity compared to morpholine analogs, as seen in sulfur-containing antioxidants like glutathione .

Thiomorpholine vs. Piperazine Derivatives

- Such derivatives are prevalent in kinase inhibitors and antipsychotics .

- Synthetic Utility : Thiomorpholine’s lower basicity might reduce undesired side reactions in acidic conditions compared to piperazine.

Thiomorpholine vs. Trifluoromethyl Substituents

- 4-Methoxy-3-(trifluoromethyl)benzaldehyde : The electron-withdrawing CF₃ group decreases aldehyde reactivity but enhances metabolic stability. This compound is used in fluorinated drug intermediates (e.g., antifungal agents) .

Physical Properties

- Melting Points : Thiomorpholine’s bulk may lower melting points compared to rigid substituents (e.g., 4-nitrobenzyloxy in ). The CF₃ derivative melts at 38–40°C .

- Solubility: Thiomorpholine’s sulfur and amine groups likely improve aqueous solubility relative to hydrophobic groups (e.g., tert-butylphenoxymethyl in ).

生物活性

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxy group and a thiomorpholine moiety attached to a benzaldehyde framework. The molecular formula is CHNOS, with a molecular weight of approximately 239.32 g/mol. Its structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that benzaldehyde derivatives exhibit significant antimicrobial properties. The presence of the thiomorpholine group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antioxidant Properties : The methoxy group is known to contribute to the antioxidant capacity of compounds, helping to mitigate oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In cellular assays, the compound demonstrated the ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6. This effect was observed at concentrations ranging from 10 to 50 µM, indicating a dose-dependent response .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound showed an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that this compound could be a promising candidate for further development into therapeutic agents targeting resistant infections.

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential application in treating inflammatory disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。